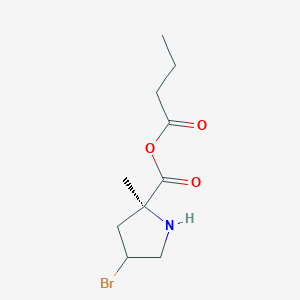
(2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-methylpyrrolidine-2-carboxylic acid with butyric anhydride in the presence of a dehydrating agent such as triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions . This method offers high yields and a straightforward work-up process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl groups in the anhydride can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 4-amino-2-methylpyrrolidine-2-carboxylic butyric anhydride.
Oxidation: Formation of 4-bromo-2-methylpyrrolidine-2-carboxylic acid.
Reduction: Formation of 4-bromo-2-methylpyrrolidine-2-carboxylic butyric alcohol.
Scientific Research Applications
(2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of new pharmaceuticals.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of (2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride involves its interaction with specific molecular targets. The bromine atom and the anhydride moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound can also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyrrolidine-2-carboxylic acid: Lacks the butyric anhydride moiety, making it less reactive in certain chemical reactions.
2-Methylpyrrolidine-2-carboxylic butyric anhydride: Lacks the bromine atom, reducing its potential for substitution reactions.
4-Bromo-2-methylpyrrolidine: Lacks both the carboxylic and butyric anhydride groups, limiting its applications in organic synthesis .
Biological Activity
(2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C11H16BrN O3
- Molecular Weight : 278.14 g/mol
- InChI Key : CKFKYBMYLJMASU-MHPPCMCBSA-N
The compound features a pyrrolidine ring substituted with a bromine atom and an anhydride functional group, which are critical for its biological activity.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The bromine atom enhances reactivity, allowing for substitution reactions that can inhibit enzyme activity. This mechanism is particularly relevant in the context of anticancer research, where the compound may interact with cellular pathways governing proliferation and apoptosis.
Anticancer Activity
The compound's interaction with cellular pathways positions it as a candidate for anticancer drug development. Studies have shown that similar compounds can induce apoptosis in cancer cells, likely through the inhibition of specific enzymes involved in cell survival.
Study 1: Antimicrobial Activity
A comparative study on related pyrrolidine derivatives found that certain substitutions led to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. While specific data on this compound was not highlighted, the trends suggest it may exhibit similar properties due to its structural characteristics .
Study 2: Anticancer Research
In a preliminary investigation into the anticancer potential of brominated pyrrolidine derivatives, compounds similar to this compound showed promising results in inhibiting tumor growth in vitro. These findings support further exploration of this compound's therapeutic potential.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Potential |
|---|---|---|
| This compound | TBD | Promising |
| 4-Bromo-2-methylpyrrolidine-2-carboxylic acid | Moderate | Limited |
| 2-Methylpyrrolidine-2-carboxylic butyric anhydride | Low | Low |
TBD : To Be Determined based on future studies.
Properties
Molecular Formula |
C10H16BrNO3 |
|---|---|
Molecular Weight |
278.14 g/mol |
IUPAC Name |
butanoyl (2S)-4-bromo-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H16BrNO3/c1-3-4-8(13)15-9(14)10(2)5-7(11)6-12-10/h7,12H,3-6H2,1-2H3/t7?,10-/m0/s1 |
InChI Key |
CKFKYBMYLJMASU-MHPPCMCBSA-N |
Isomeric SMILES |
CCCC(=O)OC(=O)[C@@]1(CC(CN1)Br)C |
Canonical SMILES |
CCCC(=O)OC(=O)C1(CC(CN1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















